molecular formula H4N3O11Rh B079168 Rhodium(III) nitrate dihydrate CAS No. 13465-43-5

Rhodium(III) nitrate dihydrate

Cat. No. B079168
CAS RN: 13465-43-5
M. Wt: 324.95 g/mol
InChI Key: SULCFFJNLVZXGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of rhodium(III) nitrate dihydrate involves interactions of rhodium(III) aqua ions with nitrate ions in concentrated nitric acid solutions. This process has been studied using NMR and Raman spectroscopy, revealing the formation of mononuclear complexes and the dynamics of water to nitrate substitution at elevated temperatures. A notable synthesis outcome includes the crystalline salt Rb4trans-[Rh(H2O)2(NO3)4][Rh(NO3)6], characterized by monodentate coordination of nitrato ligands (Vasilchenko et al., 2016).

Molecular Structure Analysis

The molecular structure of rhodium(III) compounds, including those involving nitrate ions, has been elucidated through various studies. For example, the structure of a complex synthesized from potassium hexachlororhodiate(III) was determined, showcasing (μ-hydroxo)bis-pentaaquarhodium(III) nitrate tetrahydrate's structure and its solubility in water, ethanol, and acetone (Berdyugin et al., 2018).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including C-H activation and the formation of C-C, C-N, and C-O bonds under oxidative conditions. These processes are crucial for constructing value-added molecules from simple starting materials, showcasing Rh(III)'s role in catalyzing bond formation and functionalization (Song et al., 2012).

Physical Properties Analysis

The compound's physical properties, such as solubility in various solvents and thermal decomposition behavior, have been studied to understand its behavior in different environments. The solubility in water, ethanol, and acetone and the thermal decomposition leading to rhodium(III) oxide are significant characteristics (Berdyugin et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound are highlighted by its reactivity in various conditions, demonstrating its potential as a catalyst and reactant in chemical synthesis. The formation of nitrene-radical-bound rhodium(III) complexes during C-H bond amination is a prime example of its versatile chemical reactivity (Fujita et al., 2018).

Scientific Research Applications

  • Interaction with Nitrate Ions : Rhodium(III) forms mononuclear complexes in nitric acid solutions, important for understanding its behavior in various chemical environments (Vasilchenko et al., 2016).

  • Influence on Metal Particle Formation : Rhodium precursors, including Rhodium(III) nitrate, affect the dispersion of rhodium particles in catalysts, impacting their efficiency and interactions with other elements (Force et al., 2001).

  • Electrochemical Applications : Rhodium films prepared from Rhodium(III) compounds show promise in electrochemical applications, including the reduction of nitrate in solutions (Bartlett & Marwan, 2003).

  • State in Nuclear Waste Processing : The state of radiorhodium in nuclear waste processing is crucial for developing efficient extraction and isolation techniques (Belyaev et al., 2002).

  • Extraction from Nitrate Media : The extraction of Rhodium(III) from nitrate media has significant implications for the recovery of rhodium from sources like spent nuclear fuel (Samuels et al., 2015).

  • Rhodium(III)-Catalyzed Oxidative C-H Activation : This process is important for forming C-C, C-N, and C-O bonds, demonstrating Rhodium(III)'s utility in organic synthesis and material science (Song, Wang, & Li, 2012).

  • Surface Properties in Catalysts : The decomposition of Rhodium(III) nitrate influences the properties of rhodium supported on γ-alumina, affecting its application in catalysis (Hyde, Rudham, & Rochester, 1983).

  • Reduction of Nitrate Ions : The reduction of nitrate ions on rhodium-based electrodes is important for environmental applications like groundwater decontamination (Reddy, 2000).

Mechanism of Action

Target of Action

Rhodium(III) nitrate dihydrate is primarily used as a precursor in the synthesis of Rh-doped catalysts for various chemical transformations . It can also be used with iron(III) nitrate nonahydrate to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reactions .

Mode of Action

It is known that it can be used to synthesize rh-doped catalysts, which are used in various chemical transformations . These catalysts can facilitate reactions by providing an alternative reaction pathway with a lower activation energy.

Biochemical Pathways

This compound is involved in the synthesis of Rh-doped catalysts, which can be used in various chemical transformations . For example, it can be used with iron(III) nitrate nonahydrate to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reactions . These catalysts can facilitate the addition of hydrogen (H2) to other molecules, a key step in many biochemical pathways.

Result of Action

The primary result of the action of this compound is the synthesis of Rh-doped catalysts . These catalysts can facilitate various chemical transformations, leading to the production of new compounds. The exact molecular and cellular effects would depend on the specific reactions being catalyzed.

Safety and Hazards

Rhodium(III) nitrate dihydrate may intensify fire and may be corrosive to metals . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

Future Directions

Rhodium(III) nitrate dihydrate is of interest because nuclear wastes, which contain rhodium, are recycled by dissolution in nitric acid . It is used as a precursor to synthesize rhodium . Future research could focus on its potential applications in the field of catalysis, electro-plating, and the glass industry .

properties

IUPAC Name

rhodium(3+);trinitrate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3NO3.2H2O.Rh/c3*2-1(3)4;;;/h;;;2*1H2;/q3*-1;;;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULCFFJNLVZXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4N3O11Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631163
Record name Rhodium(3+) nitrate--water (1/3/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13465-43-5
Record name Rhodium(3+) nitrate--water (1/3/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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